REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][N:6]([C:8]2[CH:14]=[CH:13][C:11](N)=[CH:10][CH:9]=2)[CH2:5][CH2:4][O:3]1.N([O-])=O.[Na+].[OH-].[Na+].[BrH:21]>O>[Br:21][C:11]1[CH:13]=[CH:14][C:8]([N:6]2[CH2:5][CH2:4][O:3][CH:2]([CH3:1])[CH2:7]2)=[CH:9][CH:10]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
7.21 g
|
Type
|
reactant
|
Smiles
|
CC1OCCN(C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred
|
Type
|
EXTRACTION
|
Details
|
Extracted by EA
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product as black oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)N1CC(OCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |